Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate
Description
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate is a Boc-protected amino ester characterized by a cyclopentyl backbone linked to an acetamide group and a methyl ester. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(10)8-11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYUMDDYPUXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Boc Protection
The amino group is introduced and protected early in the synthesis to stabilize the intermediate and facilitate downstream reactions. The Boc protecting group is commonly installed using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- For example, an amino-cyclopentanol or amino-cyclopentane precursor is reacted with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane at room temperature to yield the Boc-protected amino cyclopentyl intermediate.
Construction of the Cyclopentyl Core with Amino Substitution
The cyclopentyl ring bearing the amino substituent can be synthesized or functionalized via:
Ireland-Claisen Rearrangement: This powerful pericyclic reaction can be employed to construct β-substituted α-amino acids with stereochemical control. For example, allyl esters of amino acids undergo rearrangement to yield γ,δ-unsaturated carboxylic acids with defined stereochemistry. This method has been used for sterically congested α-quaternary centers and β-alkoxy-α-amino acids, which are structurally related to the target compound.
Aldol Reactions and Organocatalysis: Asymmetric aldol reactions using glycine derivatives or Schiff bases can introduce hydroxyl and amino groups stereoselectively on cyclopentane rings, which can be further transformed into the amino acid derivative.
Reduction and Functional Group Transformations: Selective reduction of carboxylic acids or esters to alcohols followed by functional group interconversions (e.g., halogenation, azide substitution, catalytic hydrogenation) can be used to install the amino substituent with Boc protection.
Installation of the Methyl Acetate Side Chain
The methyl acetate moiety is introduced typically by esterification or alkylation:
Esterification: The carboxylic acid intermediate is esterified using methanol in acidic or catalytic conditions (e.g., sulfuric acid or acidic resin) to form the methyl ester.
Alkylation: In some synthetic routes, alkylation of a nucleophilic site on the cyclopentyl ring with methyl bromoacetate or similar reagents can install the acetate side chain.
Representative Synthetic Sequence
A plausible synthetic route, inspired by literature methods, is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, base, DCM, RT | Boc-protected amino cyclopentane |
| 2 | Esterification/Alkylation | Methyl bromoacetate, base | Introduction of methyl acetate side chain |
| 3 | Functional Group Transformations | Reduction, halogenation, azide substitution, catalytic hydrogenation | Installation and protection of amino group |
| 4 | Purification | Column chromatography, crystallization | Pure this compound |
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography is commonly used to purify intermediates and the final product.
Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.
X-ray Crystallography: Used for stereochemical confirmation when applicable.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, 0–25°C |
| Esterification | Methanol, acid catalyst, reflux or RT |
| Ireland-Claisen Rearrangement | LDA or KHMDS base, THF solvent, -78°C to RT |
| Purification | Silica gel chromatography |
| Characterization | NMR (1H, 13C), IR, MS, XRD |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate is used in several scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate involves its reactivity as an ester and a protected amine. The compound can participate in nucleophilic substitution reactions, where the ester group is attacked by nucleophiles. The Boc-protected amino group can be deprotected to reveal the free amine, which can then engage in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in ester groups, substituents, and backbone structures:
| Compound | Key Structural Features | Molecular Weight | Source |
|---|---|---|---|
| Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate (Target) | Cyclopentyl backbone, methyl ester, Boc-protected amine | ~285.3 g/mol¹ | - |
| Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate | Ethyl ester, additional methylamino linker | 300.4 g/mol | |
| Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) | Aromatic phenyl group, cyclobutylmethoxy substituent, chiral center | 372.4 g/mol | |
| 3-{(tert-Butoxy)carbonylamino}propanoic acid | Propanoic acid backbone, Boc-protected cyclopentylamine | 269.3 g/mol | |
| tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate | tert-Butyl ester, terminal alkyne substituent | ~227.3 g/mol |
¹Estimated based on molecular formula.
Key Observations :
- Ester Group Impact : The methyl ester in the target compound offers higher electrophilicity compared to ethyl or tert-butyl esters (), influencing reactivity in hydrolysis or coupling reactions.
- Functional Group Additions : Terminal alkynes () enable click chemistry applications, while carboxylic acids () improve solubility in polar solvents.
Physicochemical Properties
- Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (), favoring organic-phase solubility.
- Stability : Boc groups in all compounds confer stability under basic conditions but are labile in acidic environments. The discontinued status of ’s ethyl analog may reflect sensitivity to hydrolysis or storage challenges.
- Spectroscopic Data :
Biological Activity
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate, identified by CAS number 1820575-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
- Molecular Formula : CHNO
- Molecular Weight : 257.33 g/mol
- Structure : The compound features a cyclopentyl group attached to an amino acid ester, which is known for its ability to modulate biological activities through various pathways.
This compound acts primarily as a prodrug. Upon entering the cellular environment, it can be hydrolyzed by intracellular carboxylesterases to release the active moiety, which can then interact with specific biological targets such as enzymes or receptors involved in metabolic pathways.
1. Enzyme Modulation
Research indicates that compounds with similar structures can modulate the activity of intracellular enzymes. For example, the hydrolysis of the ester bond in this compound can enhance the potency of drugs targeting specific enzymes involved in metabolic processes .
2. Cellular Uptake
The design of this compound allows for selective accumulation within particular cell types, notably monocytes and macrophages. This targeted delivery is facilitated by the ester linkage, which enhances cellular uptake and retention of the active drug form .
3. Antitumor Activity
Preliminary studies have shown that derivatives of amino acid esters exhibit antitumor properties. This compound may share similar properties by influencing pathways involved in cell proliferation and apoptosis .
Study 1: In Vitro Activity
In vitro studies demonstrated that compounds with structural similarities to this compound effectively inhibited key metabolic enzymes involved in cancer cell growth. These studies utilized various cancer cell lines to assess the effectiveness of the compound in reducing cell viability and inducing apoptosis .
Study 2: In Vivo Efficacy
In vivo experiments conducted on murine models indicated that administration of this compound resulted in significant reductions in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
